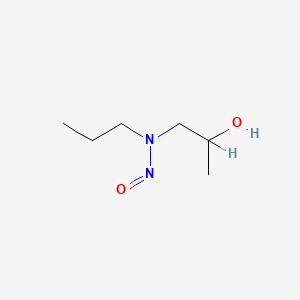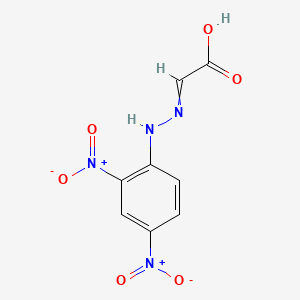
1,2,4-Benzotiadiazina-1,1-dióxido
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide derivatives employs various chemical strategies to introduce functional groups that modulate its activity. Advanced synthetic methodologies, including palladium-catalyzed direct C–H arylation, have been developed to efficiently create multiply arylated heteroarenes, including bioactive derivatives of benzothiadiazine dioxides. These methods facilitate the incorporation of diverse aryl groups, enhancing the compound's pharmacological profile (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is characterized by a benzothiadiazine core with two oxygen atoms at the 1,1-positions, which significantly affects its electronic properties and reactivity. This structure facilitates the formation of various derivatives with different functional groups attached to the core, altering its biological activity. Structural modifications often aim to enhance specific interactions with biological targets, improving the compound's efficacy and selectivity.
Chemical Reactions and Properties
2H-1,2,4-Benzothiadiazine-1,1-dioxide undergoes various chemical reactions, including halogenation, nitration, and sulfonation, which introduce functional groups that influence its chemical behavior and biological activity. These reactions expand the chemical diversity of the benzothiadiazine dioxide derivatives, enabling the exploration of new pharmacological activities and the development of novel therapeutic agents (Chhabra & Shah, 2020).
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de 1,2,4-benzotiadiazina-1,1-dióxido se han reportado como poseedores de actividad antimicrobiana {svg_1}. Los grupos funcionales específicos unidos al anillo, como los grupos halo en las posiciones 7 y 8, son responsables de esta actividad {svg_2}.
Actividad Antiviral
Estos compuestos también exhiben propiedades antivirales {svg_3}. Los grupos funcionales específicos que contribuyen a esta actividad aún no se comprenden completamente {svg_4}.
Actividad Antihipertensiva
Los derivados de this compound se han utilizado en la búsqueda de nuevos fármacos antihipertensivos {svg_5}. El principal área de interés es la variación de los sustituyentes en la posición 3 {svg_6}.
Actividad Antidiabética
Se ha reportado que estos compuestos tienen propiedades antidiabéticas {svg_7}. Los grupos funcionales específicos que contribuyen a esta actividad aún no se comprenden completamente {svg_8}.
Actividad Anticancerígena
Los derivados de this compound han mostrado una actividad anticancerígena significativa, con valores de IC50 en el rango nanomolar {svg_9}. Se ha encontrado que muchos de estos compuestos son potentes inhibidores de PI3Kδ, una proteína involucrada en el crecimiento y supervivencia celular {svg_10}.
Activador del Canal KATP
Algunos derivados de this compound se han desarrollado como abridores del canal KATP de las células β pancreáticas {svg_11}. Esta actividad se asocia con el tratamiento potencial de la diabetes tipo 2 {svg_12}.
Moduladores del Receptor AMPA
También se ha reportado que estos compuestos actúan como moduladores del receptor AMPA {svg_13}. Los receptores AMPA están involucrados en la transmisión sináptica rápida en el sistema nervioso central {svg_14}.
Otras Actividades Terapéuticas
Además de lo anterior, los derivados de this compound se han estudiado por su potencial en varias otras actividades terapéuticas {svg_15}. Los grupos funcionales específicos que contribuyen a estas actividades aún no se comprenden completamente {svg_16}.
Mecanismo De Acción
Target of Action
The primary targets of 2H-1,2,4-Benzothiadiazine-1,1-dioxide are diverse and depend on the functional groups attached to the ring . The compound has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and it can also act as KATP channel activators and AMPA receptor modulators .
Mode of Action
The mode of action of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is largely dependent on its targets. For instance, when acting as an antihypertensive, it has been found to exhibit angiotensin II antagonist activity . The compound interacts with its targets, leading to changes in their function, which can result in a variety of biological effects.
Biochemical Pathways
The biochemical pathways affected by 2H-1,2,4-Benzothiadiazine-1,1-dioxide are numerous due to its wide range of targets. For example, when acting as an antihypertensive, it may affect the renin-angiotensin system . As an AMPA receptor modulator, it would affect glutamatergic signaling . The downstream effects of these pathway modulations would depend on the specific target and the physiological context.
Pharmacokinetics
Like other thiazides, it is expected to promote water loss from the body by inhibiting na+/cl- reabsorption from the distal convoluted tubules in the kidneys . This could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 2H-1,2,4-Benzothiadiazine-1,1-dioxide’s action are diverse due to its wide range of targets. For example, as an antihypertensive, it could decrease blood pressure . As an AMPA receptor modulator, it could modulate synaptic transmission .
Action Environment
The action, efficacy, and stability of 2H-1,2,4-Benzothiadiazine-1,1-dioxide can be influenced by various environmental factors. For instance, the presence of different functional groups at various positions on the 1,2,4-benzothiadiazine-1,1-dioxide ring can significantly affect its activity . Additionally, the compound’s activity can vary remarkably depending upon substituents .
Safety and Hazards
Direcciones Futuras
Future research directions for 2H-1,2,4-Benzothiadiazine-1,1-dioxide include the design and synthesis of novel 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides-based Strobilurins as potent fungicide candidates . Another study suggested the investigation of the antileishmanial potential and cytotoxicity of a series of 14 benzothiadiazine-1,1-dioxide derivatives .
Análisis Bioquímico
Biochemical Properties
2H-1,2,4-Benzothiadiazine-1,1-dioxide plays a crucial role in several biochemical reactions. It interacts with enzymes such as ATP-sensitive potassium channels (KATP) and AMPA receptors . The compound acts as a KATP channel activator, which is essential for regulating insulin secretion in pancreatic beta-cells. Additionally, 2H-1,2,4-Benzothiadiazine-1,1-dioxide modulates AMPA receptors, influencing synaptic transmission in the central nervous system . These interactions highlight the compound’s potential in treating conditions like diabetes and neurological disorders.
Cellular Effects
2H-1,2,4-Benzothiadiazine-1,1-dioxide affects various cell types and cellular processes. In pancreatic beta-cells, it promotes potassium efflux, leading to membrane hyperpolarization and reduced insulin secretion . This mechanism is beneficial in managing hyperinsulinemia and related metabolic disorders. In neuronal cells, the compound’s modulation of AMPA receptors enhances synaptic plasticity and cognitive functions . Furthermore, 2H-1,2,4-Benzothiadiazine-1,1-dioxide exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells .
Molecular Mechanism
The molecular mechanism of 2H-1,2,4-Benzothiadiazine-1,1-dioxide involves binding interactions with specific biomolecules. The compound binds to the sulfonylurea receptor subunit of KATP channels, promoting potassium efflux and membrane hyperpolarization . This action inhibits insulin secretion from pancreatic beta-cells. Additionally, 2H-1,2,4-Benzothiadiazine-1,1-dioxide modulates AMPA receptors by binding to their allosteric sites, enhancing synaptic transmission and cognitive functions . These interactions underline the compound’s therapeutic potential in metabolic and neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-1,2,4-Benzothiadiazine-1,1-dioxide change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to 2H-1,2,4-Benzothiadiazine-1,1-dioxide can lead to sustained modulation of KATP channels and AMPA receptors, impacting cellular metabolism and signaling pathways .
Dosage Effects in Animal Models
The effects of 2H-1,2,4-Benzothiadiazine-1,1-dioxide vary with different dosages in animal models. At low doses, the compound effectively modulates KATP channels and AMPA receptors without causing significant adverse effects . High doses can lead to toxicity, including hyperglycemia, increased liver weight, and mortality in animal models . These findings highlight the importance of optimizing dosage to balance therapeutic benefits and potential risks.
Metabolic Pathways
2H-1,2,4-Benzothiadiazine-1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes such as KATP channels and AMPA receptors, influencing metabolic flux and metabolite levels . The compound’s activation of KATP channels regulates insulin secretion and glucose metabolism, while its modulation of AMPA receptors affects neurotransmitter release and synaptic plasticity . These interactions underscore the compound’s role in metabolic and neurological processes.
Transport and Distribution
The transport and distribution of 2H-1,2,4-Benzothiadiazine-1,1-dioxide within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via ATP-sensitive potassium channels and accumulates in pancreatic beta-cells and neuronal tissues . Its distribution is influenced by factors such as membrane potential and receptor density, affecting its localization and accumulation in target tissues .
Subcellular Localization
2H-1,2,4-Benzothiadiazine-1,1-dioxide exhibits specific subcellular localization, which impacts its activity and function. The compound is primarily localized in the plasma membrane of pancreatic beta-cells and neuronal cells, where it interacts with KATP channels and AMPA receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . Understanding the subcellular localization of 2H-1,2,4-Benzothiadiazine-1,1-dioxide is crucial for elucidating its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNGVMNBBLPZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC=NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189467 | |
| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359-85-3 | |
| Record name | 4H-1,2,4-Benzothiadiazine, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)


![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)









